molecular formula C9H16N4 B8008689 1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine CAS No. 1356543-28-6

1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine

Cat. No.: B8008689
CAS No.: 1356543-28-6
M. Wt: 180.25 g/mol
InChI Key: AGSABRJWZQWJIL-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both pyrazole and piperidine rings in its structure suggests that it may exhibit unique biological activities and chemical reactivity.

Preparation Methods

The synthesis of 1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the piperidine group.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial production methods may involve the optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-Methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, where suitable leaving groups are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-Methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance its binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 1-methyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine include:

    1-Methyl-3-(piperidin-1-yl)-1H-pyrazol-4-yl)benzyl derivatives: These compounds share the pyrazole and piperidine rings but have additional substituents that can alter their biological activity.

    Piperidine derivatives: Compounds like 4-(piperidin-1-yl)pyridine exhibit similar structural features and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-methyl-3-piperidin-1-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-7-8(10)9(11-12)13-5-3-2-4-6-13/h7H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSABRJWZQWJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244984
Record name 1H-Pyrazol-4-amine, 1-methyl-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356543-28-6
Record name 1H-Pyrazol-4-amine, 1-methyl-3-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356543-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 1-methyl-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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